molecular formula C32H34N3NaO7S2 B11997537 Acid violet 6 BN

Acid violet 6 BN

Cat. No.: B11997537
M. Wt: 659.8 g/mol
InChI Key: NJPHHFWBKREURF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acid violet 6 BN, also known as C.I. Acid Violet 15, is a synthetic dye with the chemical formula C32H34N3O7S2Na. It is commonly used in various industries for its vibrant violet color. This compound is soluble in water and ethanol, making it versatile for different applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid violet 6 BN is synthesized through a multi-step process involving the reaction of bis(4-(dimethylamino)phenyl)methanone with N-p-tolyl-m-phenetidine in the presence of phosphorus oxychloride. This reaction results in the formation of the sodium salt of the disulfonated compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acid violet 6 BN undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Scientific Research Applications

Acid violet 6 BN has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acid violet 6 BN involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under a microscope. The dye’s ability to bind to different molecules makes it useful in various diagnostic and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acid violet 6 BN stands out due to its specific chemical structure, which provides unique properties such as solubility in water and ethanol, making it highly versatile for various applications. Its vibrant color and stability also make it a preferred choice in many industries .

Properties

Molecular Formula

C32H34N3NaO7S2

Molecular Weight

659.8 g/mol

IUPAC Name

sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-3-sulfonatoanilino)benzenesulfonate

InChI

InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-24-13-8-21(2)30(18-24)43(36,37)38)31(44(39,40)41)19-27(29)32(22-9-14-25(15-10-22)34(3)4)23-11-16-26(17-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1

InChI Key

NJPHHFWBKREURF-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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